3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Preparation Methods
Synthetic Routes::
- One efficient method involves a solvent-free condensation/reduction sequence :
- Start with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde.
- Form an N-(5-pyrazolyl)imine intermediate in situ.
- Reduce the imine to obtain 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide .
- Information on industrial-scale production methods is limited. research labs can synthesize it using the above route.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have therapeutic applications (e.g., antitumor, antimicrobial).
Industry: Could be part of novel materials or catalysts.
Mechanism of Action
Targets: Specific proteins, enzymes, or receptors.
Pathways: Interferes with cellular processes (e.g., signal transduction, metabolic pathways).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., fused phthalazine-pyrazole scaffold).
Similar Compounds: Explore related structures (e.g., other pyrazole derivatives).
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
3-methyl-N-(1-methylpyrazol-4-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-18-8-9(7-15-18)16-13(20)12-10-5-3-4-6-11(10)14(21)19(2)17-12/h3-8H,1-2H3,(H,16,20) |
InChI Key |
OZUQYFIASZJTMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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